molecular formula C19H21FN2S B5732539 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarbothioamide

4-benzyl-N-(4-fluorophenyl)-1-piperidinecarbothioamide

Cat. No. B5732539
M. Wt: 328.4 g/mol
InChI Key: PVRZFBMAWIKHON-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds structurally related to 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarbothioamide often involves complex organic reactions that allow for the introduction of specific functional groups. A notable example in the synthesis of structurally similar compounds is the creation of substituted N-benzyl piperidines, where substituents are introduced at specific positions to modulate the compound's interaction with biological targets (Boos et al., 2006).

Molecular Structure Analysis The molecular structure of such compounds is crucial for their biological activity. Advanced techniques like X-ray crystallography and spectroscopic methods (FT-IR, FT-Raman, NMR) provide detailed insights into the arrangement of atoms and the conformation of the molecule. This structural information is essential for understanding how the compound interacts at the molecular level (Janani et al., 2020).

Chemical Reactions and Properties Chemical reactions involving 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarbothioamide and related compounds can include nucleophilic substitution, reduction, and fluorination, which are pivotal for modifying the compound's chemical properties for specific applications. These reactions are instrumental in exploring the pharmacological potential of these compounds (Mishra & Chundawat, 2019).

Physical Properties Analysis The physical properties of 4-benzyl-N-(4-fluorophenyl)-1-piperidinecarbothioamide, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are critical for the compound's formulation and delivery in a pharmaceutical context. Techniques like single-crystal X-ray diffraction (XRD) provide valuable data on the crystal structure and physical properties (Anitha et al., 2020).

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the compound's functional groups and molecular geometry. Studies on related compounds show how modifications in the molecular structure can lead to significant changes in chemical properties and biological activity (Sugimoto et al., 1990).

Mechanism of Action

Target of Action

The primary target of 4-Benzyl-N-(4-Fluorophenyl)Piperidine-1-Carbothioamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide in neural cells, a key process in the pathogenesis of Alzheimer’s disease.

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes in the enzymatic activity of Beta-secretase 1, potentially influencing the formation of beta-amyloid peptide.

properties

IUPAC Name

4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2S/c20-17-6-8-18(9-7-17)21-19(23)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRZFBMAWIKHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-fluorophenyl)piperidine-1-carbothioamide

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